benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
Overview
Description
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound with the molecular formula C16H15BrN4O4 and a molecular weight of 407.226 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry.
Preparation Methods
The synthesis of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves multiple steps. One common synthetic route includes the bromination of 1,3-dimethylxanthine followed by esterification with benzyl acetate . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as pyridine. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Scientific Research Applications
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with purine receptors and enzymes. The bromine atom and ester group play crucial roles in binding to the active sites of these biological targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar compounds include:
Ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound has a similar structure but with an ethyl group instead of a benzyl group.
Benzyl (8-bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate: This compound differs by having a methyl group at the 3-position instead of the 1,3-dimethyl substitution.
The uniqueness of benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
Benzyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological effects of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 406.24 g/mol. It features a purine core structure that is modified with a bromine atom and an acetate moiety.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:
- In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures showed significant activity against melanoma and breast cancer cell lines .
Antimicrobial Activity
The antimicrobial effects of this compound have also been investigated:
- Antibacterial and antifungal tests revealed that related purine derivatives exhibit activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Anti-inflammatory Properties
Inflammation-related pathways are also influenced by this compound:
- In vitro assays indicated that this compound can modulate inflammatory cytokines and may serve as a potential anti-inflammatory agent .
Case Studies
Several research studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Characterization : A study synthesized this compound using a multi-step reaction involving bromination and acetylation processes. The resultant product was characterized using NMR and mass spectrometry techniques .
- Biological Evaluation : In another study focusing on its anticancer activity, the compound was tested against various cancer cell lines showing promising results in inhibiting cell proliferation .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C16H16BrN5O3 |
Molecular Weight | 406.24 g/mol |
Anticancer Activity | Active against melanoma and breast cancer cell lines |
Antibacterial Activity | MIC 31.25 - 62.5 µg/mL |
Anti-inflammatory Potential | Modulates inflammatory cytokines |
Properties
IUPAC Name |
benzyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-11(22)25-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNYAZQFWIXZSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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